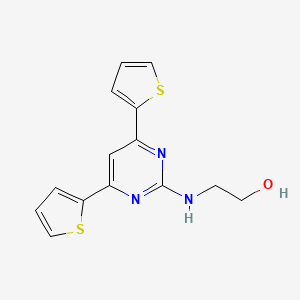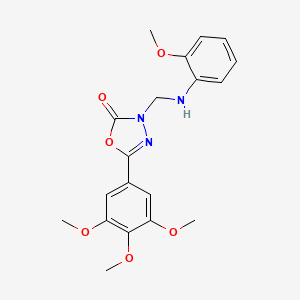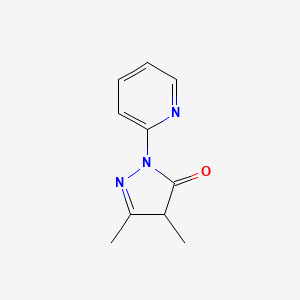
3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetylpyridine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridine or pyrazole rings, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
- 3,4-Dimethyl-1-(pyridin-3-yl)-1H-pyrazol-5(4H)-one
- 3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
Uniqueness
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is unique due to the specific positioning of the methyl groups and the pyridine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
90840-09-8 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4,5-dimethyl-2-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-8(2)12-13(10(7)14)9-5-3-4-6-11-9/h3-7H,1-2H3 |
Clé InChI |
XGVRAEPYAXMTBW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN(C1=O)C2=CC=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


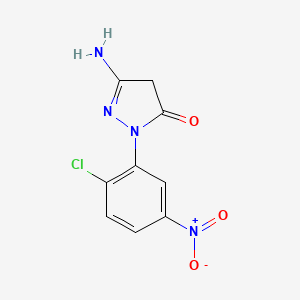
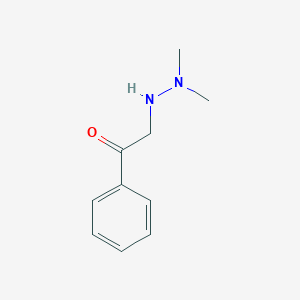
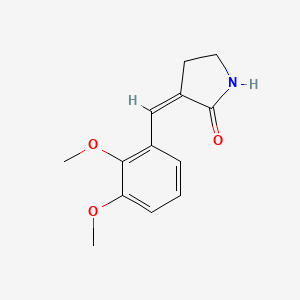
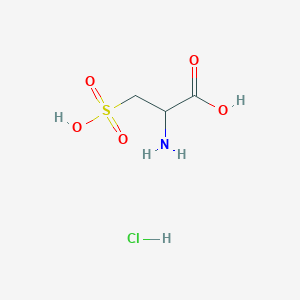
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
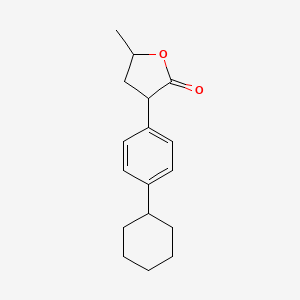
![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

![2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B12909763.png)
